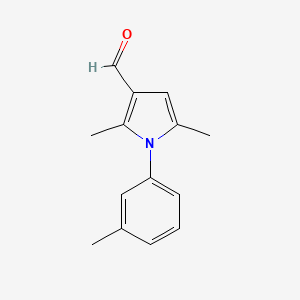

2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chromatographic Separation and Steric Hindrance

Research on sterically hindered N-aryl pyrroles, including 2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde, has shown the potential for chromatographic separation of enantiomers and studying barriers to racemization. The research involved synthesizing novel N-aryl-2,5-dimethylpyrrole-3-carbaldehydes and investigating their diastereoisomeric association complexes using spectroscopy and liquid chromatography (Vorkapić-Furač et al., 1989).

Metal-Organic Frameworks and Polymerization

2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde is also involved in the formation of metal-organic frameworks and catalysis. Aluminum and zinc complexes supported by pyrrole-based ligands, including this compound, have been synthesized, showing efficacy in the ring-opening polymerization of ε-caprolactone (Qiao et al., 2011).

Pre-column Derivatization in HPLC Analysis

In analytical chemistry, 2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde has been used as a pre-column derivatization reagent for the HPLC analysis of amino acids. This compound reacts with primary amino groups under mild conditions, optimizing derivatization conditions for quantitative analysis (Gatti et al., 2010).

Magnetic Materials

In the field of magnetic materials, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a derivative of 2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde, has been used as a ligand for paramagnetic transition metal ions. This application has led to the synthesis of high nuclearity {Mn(III)25} barrel-like clusters exhibiting single-molecule magnetic behavior (Giannopoulos et al., 2014).

Synthesis of Heterocyclic Compounds

Pyrrole derivatives, including 2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde, are integral in synthesizing various heterocyclic compounds such as oxiranes, oxazoles, pyrazoles, pyridines, pyrimidines, and pyrans. Studies on these derivatives have highlighted their role in aldol condensation and as precursors in the synthesis of various heterocyclic structures (Singh et al., 2014).

Wirkmechanismus

Target of Action

The primary targets of 2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde are currently unknown. The compound is a derivative of pyrrole, a heterocyclic aromatic organic compound . Pyrrole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Mode of Action

Given the broad range of activities exhibited by pyrrole derivatives, it is likely that this compound interacts with its targets in a complex manner, potentially altering cellular processes or signaling pathways

Result of Action

Given the diverse biological activities of pyrrole derivatives, it is likely that this compound has multiple effects at the molecular and cellular level

Eigenschaften

IUPAC Name |

2,5-dimethyl-1-(3-methylphenyl)pyrrole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10-5-4-6-14(7-10)15-11(2)8-13(9-16)12(15)3/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKEZLVYJTIRCEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=CC(=C2C)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358111 | |

| Record name | 2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde | |

CAS RN |

423749-16-0 | |

| Record name | 2,5-Dimethyl-1-m-tolyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B3025507.png)

![2-(2,5-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B3025512.png)

![1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B3025526.png)